N-Allylpyridin-4-amine
Description
Properties
IUPAC Name |
N-prop-2-enylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-8-3-6-9-7-4-8/h2-4,6-7H,1,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLRSSSZOXOMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Analysis of N-Allylpyridin-4-amine: Basicity, pKa Determination, and Pharmacological Implications
Topic: Physicochemical Profiling of N-Allylpyridin-4-amine: Basicity, Synthesis, and Analytical Protocols Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary & Structural Logic
N-Allylpyridin-4-amine (CAS: 52583-86-5) represents a privileged scaffold in medicinal chemistry, bridging the structural gap between the primary amine 4-aminopyridine (4-AP) —a clinically approved potassium channel blocker—and tertiary analogs like 4-(dimethylamino)pyridine (DMAP) , a standard hypernucleophilic catalyst.
The core physicochemical feature of this molecule is its basicity .[1] Unlike unsubstituted pyridine (
Structural Basis of Enhanced Basicity
The basicity of N-allylpyridin-4-amine is dictated by the competition between Resonance Effects (
-
Resonance Donation (
): The lone pair on the exocyclic amine nitrogen ( ) is delocalized into the pyridine ring.[1] This electron density is pushed toward the ring nitrogen ( ), stabilizing the protonated pyridinium cation. This is the dominant effect, raising the pKa by ~4 units relative to pyridine. -
Allyl Group Inductive Withdrawal (
): The allyl group ( ) contains hybridized carbons, which are more electronegative than the carbons found in alkyl analogs (e.g., -propyl). Consequently, the allyl group exerts a weak electron-withdrawing inductive effect, slightly reducing the electron availability at compared to a propyl or methyl substituent.
Theoretical Conclusion: N-Allylpyridin-4-amine is predicted to possess a pKa of approximately 9.2 – 9.4 . It is slightly more basic than 4-aminopyridine (
Resonance Visualization
The following diagram illustrates the resonance stabilization that drives the high basicity of the scaffold.
Figure 1: Resonance pathway illustrating the electron donation from the exocyclic nitrogen to the pyridine ring nitrogen, the primary driver of basicity.
Comparative Physicochemical Data
The following table synthesizes experimental data for homologous compounds to establish the bounding range for N-Allylpyridin-4-amine.
| Compound | Structure | pKa (Exp) | Electronic Effect of Substituent |
| Pyridine | Unsubstituted | 5.23 | Baseline reference. |
| 4-Aminopyridine (4-AP) | 4-NH₂ | 9.17 | Strong |
| N-Methyl-4-aminopyridine | 4-NHMe | 9.65 | Alkyl group ( |
| 4-(Dimethylamino)pyridine (DMAP) | 4-NMe₂ | 9.70 | Dual alkyl ( |
| N-Allylpyridin-4-amine | 4-NH(Allyl) | 9.25 ± 0.15 * | Allyl ( |
*Predicted value based on Hammett substituent constant interpolation (
Experimental Protocol: Synthesis
To perform accurate pKa determination, high-purity material is required. Commercial samples often contain 4-chloropyridine impurities. This protocol ensures >98% purity.
Reaction: Nucleophilic Aromatic Substitution (
Step-by-Step Methodology
-
Preparation of Free Base: Dissolve 4-chloropyridine hydrochloride (10 mmol, 1.50 g) in 10 mL of water. Neutralize with saturated
until pH 8. Extract with ( mL). Dry organics over and concentrate in vacuo (Note: 4-chloropyridine is unstable; use immediately). -
Substitution: In a sealed pressure tube, combine the fresh 4-chloropyridine residue with Allylamine (50 mmol, 3.75 mL, 5.0 equiv). No solvent is required (neat reaction).
-
Heating: Seal the tube and heat to 140°C for 12 hours. The mixture will turn dark brown.
-
Workup: Cool to room temperature. Dilute with 1N NaOH (20 mL) to ensure deprotonation of the product.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine. -
Purification: The crude material often contains bis-alkylated byproducts. Purify via Flash Column Chromatography on silica gel.
-
Eluent: 5% Methanol in Dichloromethane (with 1%
additive to reduce tailing).
-
-
Validation: Product should appear as a pale yellow oil or low-melting solid.
-
1H NMR (400 MHz, CDCl3):
8.18 (d, 2H), 6.45 (d, 2H), 5.90 (m, 1H), 5.25 (d, 1H), 5.18 (d, 1H), 4.60 (bs, 1H, NH), 3.82 (t, 2H).
-
Experimental Protocol: pKa Determination
The "Gold Standard" for determining pKa values in this range (9.0–10.0) is Potentiometric Titration . UV-Vis spectrophotometry is less ideal here because the spectral shift upon protonation for 4-aminopyridines is sometimes subtle compared to the pH range overlap.
Materials & Setup
-
Analyte: 50 mg pure N-Allylpyridin-4-amine.
-
Titrant: 0.1 M HCl (standardized against TRIS).
-
Solvent: Degassed deionized water (ionic strength adjusted to
M with KCl). -
Apparatus: Glass electrode pH meter (calibrated at pH 4.01, 7.00, 10.00).
Titration Logic Diagram
The following workflow ensures the exclusion of
Figure 2: Potentiometric titration workflow emphasizing carbonate exclusion and derivative analysis.
Calculation & Analysis
Since N-allylpyridin-4-amine is a mono-protic base in the physiological range (protonation occurs at the ring nitrogen, not the exocyclic amine), the equilibrium is:
Use the Bjerrum method or the First Derivative method to find the equivalence point (
-
Plot
vs . The peak indicates . -
The pKa is the pH at exactly
. -
Correction: If the concentration is high, activity coefficients must be applied. For dilute solutions (
M), pH pKa at half-neutralization is accurate within units.
Pharmacological & Research Applications
Understanding the basicity of N-Allylpyridin-4-amine allows researchers to predict its behavior in biological systems.
-
Ionization at Physiological pH (7.4): With a pKa
9.25, the ratio of protonated ( ) to neutral ( ) species is calculated by: Implication: The molecule exists 98.6% in the cationic form in the bloodstream. This mimics the behavior of 4-aminopyridine, suggesting it will not passively cross the Blood-Brain Barrier (BBB) efficiently unless facilitated by transport or if the small neutral fraction (~1.4%) equilibrates rapidly. -
Potassium Channel Blockade: The protonated pyridinium cation is the pharmacophore responsible for blocking voltage-gated
channels (specifically family).[2] The allyl group provides a steric handle that may alter selectivity compared to the parent 4-AP, potentially reducing seizure liability (a known side effect of 4-AP).
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[1] Journal of the Chemical Society, 2240-2249.[1] Link
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link
-
Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. The Journal of Organic Chemistry, 70(3), 1019-1028. Link
-
PubChem Compound Summary. (2024). 4-Aminopyridine (CID 1727).[3] National Center for Biotechnology Information. Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4][5] (Reference for Hammett Substituent Constants).
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- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of N-Allylpyridin-4-amine
This guide provides an in-depth analysis of the anticipated hazards, recommended handling procedures, and emergency responses for N-Allylpyridin-4-amine, synthesized from authoritative data on its structural analogues. The causality behind each experimental and safety recommendation is explained to ensure a self-validating system of laboratory practice.
Deconstructing the Hazard Profile: A Tale of Two Moieties
The toxicological and safety profile of N-Allylpyridin-4-amine is best understood by dissecting the molecule into its primary structural components: the 4-aminopyridine core and the allyl group attached to the exocyclic amine.
-
The 4-Aminopyridine Core: 4-Aminopyridine is a well-characterized compound known for its high acute toxicity.[1][2][3][4][5] It is fatal if swallowed and toxic in contact with skin or if inhaled.[1][6] The primary mechanism of toxicity involves the blockade of voltage-gated potassium channels, leading to enhanced neurotransmitter release and potent central and peripheral nervous system stimulation. Effects of exposure can include dizziness, headache, unconsciousness, and coma.[1] Furthermore, it is classified as causing severe skin burns and eye damage.[1][2]
-
The N-Allyl Group: The allyl functional group (H₂C=CH-CH₂-) introduces its own set of potential hazards. Allylic compounds, such as allylamine, are often associated with being lachrymatory (tear-inducing) and can be potent skin and respiratory irritants.[6] Allylamine itself is highly flammable, toxic if swallowed, and fatal in contact with skin or if inhaled.[6][7] The unsaturation in the allyl group also presents possibilities for additional reactivity not present in the parent 4-aminopyridine.
Synthesizing these two profiles, it is imperative to treat N-Allylpyridin-4-amine as a substance with a high degree of acute toxicity, corrosive potential to skin and eyes, and as a potential irritant to the respiratory tract.
Physicochemical and Toxicological Data Summary
The following tables summarize the known properties of 4-aminopyridine and allylamine, which should be used as a conservative proxy for the anticipated properties of N-Allylpyridin-4-amine.
Table 1: Physicochemical Properties of Related Compounds
| Property | 4-Aminopyridine | Allylamine | Anticipated for N-Allylpyridin-4-amine |
| Molecular Formula | C₅H₆N₂ | C₃H₇N | C₈H₁₀N₂ |
| Molecular Weight | 94.12 g/mol | 57.09 g/mol | 134.18 g/mol |
| Appearance | Crystalline solid | Liquid | Likely a solid or oil |
| Boiling Point | 273 °C[1] | 53 - 58 °C[6] | Expected to be higher than 4-aminopyridine |
| Melting Point | 155 - 158 °C[1] | -88 °C[6] | Unknown, requires experimental determination |
| Flash Point | 156 °C[2] | -28 °C[6] | Potentially lower than 4-aminopyridine due to the allyl group |
Table 2: Toxicological Data of Related Compounds
| Toxicity Metric | 4-Aminopyridine | Allylamine | Anticipated for N-Allylpyridin-4-amine |
| LD50 Oral (Rat) | 20 - 29 mg/kg[8] | Toxic if swallowed (Category 3)[6] | Assume High Toxicity (Fatal if Swallowed) |
| LD50 Dermal (Rabbit) | 327 mg/kg[1] | Fatal in contact with skin (Category 1)[6] | Assume High Toxicity (Toxic/Fatal in Contact with Skin) |
| LC50 Inhalation (Rat) | 0.53 mg/l (4h, dust/mist)[1] | Fatal if inhaled (Category 1)[6] | Assume High Toxicity (Toxic/Fatal if Inhaled) |
| Skin Corrosion/Irritation | Causes severe skin burns[1] | Causes severe skin burns and eye damage[6] | Assume Corrosive |
| Eye Damage/Irritation | Causes serious eye damage[1] | Causes serious eye damage[6] | Assume Corrosive/Causes Serious Eye Damage |
Core Directive: A Workflow for Safe Handling
Given the high anticipated toxicity, a stringent, self-validating workflow is mandatory. The following protocol is designed to minimize exposure at every step.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of causality here is simple: the primary barrier between the researcher and the hazardous substance must be robust and multi-layered.
-
Primary Engineering Control: All handling of N-Allylpyridin-4-amine, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[1][2][6] This is non-negotiable and serves to contain any vapors or dust.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[5][9]
-
Gloves: Compatible chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[9] Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[5][9]
-
Eye/Face Protection: Safety glasses with side shields are insufficient. Tight-sealing safety goggles and a face shield are required to protect against splashes.[5][9]
-
Body Protection: A lab coat is standard, but for handling larger quantities or when there is a significant risk of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1][5][7]
-
Caption: A workflow for the safe handling of N-Allylpyridin-4-amine.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE. Prepare all necessary equipment (spatulas, vials, solvents, etc.) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Aliquotting: Transport the stock container in secondary containment to the fume hood. To avoid generating dust, do not scrape the solid. Instead, carefully tap the required amount into a pre-tared, sealed container.
-
Dissolution & Transfer: If making a solution, add the solvent directly to the vial containing the weighed solid. Cap and vortex to dissolve. All transfers of the solution should be performed using a syringe or cannula to prevent spills.
-
Cleanup: All contaminated materials (gloves, pipette tips, weighing paper) must be disposed of in a clearly labeled hazardous waste container.[1] Decontaminate all surfaces and glassware that came into contact with the chemical.
-
Storage: Store N-Allylpyridin-4-amine in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][9] It should be stored in a locked cabinet or an area accessible only to qualified personnel, away from incompatible materials like strong oxidizing agents and strong acids.[1][2][10]
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][6] Seek immediate medical attention.[1][6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][9] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][6][7] Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[6][11] If the person is conscious, rinse their mouth with water.[6][9] Seek immediate medical attention.[1][9][12]
-
Spill Response: Evacuate the area. For a small spill within a fume hood, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] Do not let the product enter drains.[1][9] For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.
Caption: Emergency response actions for N-Allylpyridin-4-amine exposure.
Conclusion
While N-Allylpyridin-4-amine may lack a dedicated Safety Data Sheet, a thorough examination of its constituent chemical functionalities provides a clear and stark warning. It must be treated as a highly toxic, corrosive, and potentially lachrymatory substance. By adhering to the stringent engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound. The foundation of laboratory safety is not merely following rules, but understanding the causal relationship between a chemical's properties and the protocols designed to contain its hazards.
References
-
PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Retrieved from [Link]
-
Fisher Scientific. (2009, September 26). Safety Data Sheet 4-Aminopyridine. Retrieved from [Link]
-
EXTOXNET. (n.d.). 4-AMINOPYRIDINE. Extension Toxicology Network. Retrieved from [Link]
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toxicological profile of 4-(allylamino)pyridine derivatives
An In-depth Technical Guide to the Toxicological Profile of 4-(Allylamino)Pyridine Derivatives
Foreword
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its derivatives, 4-aminopyridine (4-AP) has garnered significant attention for its ability to block voltage-gated potassium channels, a mechanism that has proven effective in treating conditions like multiple sclerosis.[2][3] However, the clinical utility of 4-AP is severely constrained by its narrow therapeutic index and significant toxicity, particularly neurotoxicity.[2][4] This has driven the exploration of novel derivatives, such as those incorporating an allylamino group at the 4-position, with the aim of refining the therapeutic window and mitigating adverse effects. Understanding the toxicological profile of these new chemical entities is not merely a regulatory hurdle but a scientific imperative for advancing safer therapeutics. This guide provides a comprehensive analysis of the toxicological landscape of 4-(allylamino)pyridine derivatives, synthesizing mechanistic insights, in vitro data, and in vivo considerations from the perspective of a senior application scientist.
Toxicokinetics: The Journey of a Molecule
The toxicological impact of any xenobiotic is fundamentally governed by its toxicokinetics—the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[5][6] For 4-(allylamino)pyridine derivatives, a predictive understanding of ADME is crucial for designing rational safety studies and anticipating potential target organ toxicities.
Absorption and Distribution Monoaminopyridines are known to be readily absorbed through both the gastrointestinal tract and the skin.[7] Following absorption, they are widely distributed throughout the body, a critical feature being their ability to cross the blood-brain barrier, which accounts for their significant central nervous system (CNS) effects.[7][8] The introduction of an allylamino group is expected to increase the lipophilicity of the parent 4-aminopyridine molecule, which could potentially enhance its absorption and tissue penetration, including into the CNS. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are invaluable early-stage tools for modeling these properties for novel derivatives.[9]
Metabolism and Excretion Metabolism, occurring primarily in the liver, is the body's mechanism for converting compounds into more water-soluble forms for excretion.[5] The pyridine ring can undergo N-oxidation, while the allylamino side chain presents several metabolic possibilities, including N-dealkylation or oxidation of the allyl group. The metabolism of the allylamine moiety is of particular toxicological interest, as its oxidative metabolite, acrolein, is a highly reactive and cytotoxic aldehyde known to contribute to cardiotoxicity.[10] The final phase is the elimination of the parent compound or its metabolites, primarily via the kidneys.[5]
Caption: Generalized toxicokinetic (ADME) pathway for a xenobiotic.
Core Mechanisms of Toxicity
The toxicity of 4-(allylamino)pyridine derivatives can be conceptualized as a composite of the effects of the 4-aminopyridine core and the allylamino side chain.
2.1. 4-Aminopyridine Core: Potassium Channel Blockade The primary mechanism of action for 4-AP is the blockade of voltage-gated potassium (K+) channels.[2][3] By inhibiting these channels, 4-AP prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic nerve terminal and subsequently enhancing neurotransmitter release.[3] While this is the basis for its therapeutic effect in demyelinating diseases, it is also the root of its toxicity. Over-stimulation of the nervous system due to excessive neurotransmitter release manifests as CNS hyperexcitability, tremors, agitation, and seizures.[2][3]
Caption: Mechanism of neurotoxicity via K+ channel blockade.
2.2. Allylamino Moiety: Potential for Cardiotoxicity Allylamine is a known cardiotoxic agent that causes myocardial necrosis and fibrosis.[10] Its toxicity is mediated by its metabolism via semicarbazide-sensitive amine oxidase (SSAO) in vascular smooth muscle to produce acrolein and hydrogen peroxide. These metabolites induce oxidative stress and damage cardiovascular tissue. Therefore, the presence of the allylamino group raises a specific flag for potential cardiotoxicity, an endpoint that must be rigorously evaluated.
Key Toxicological Endpoints
A thorough toxicological assessment requires evaluating a range of specific endpoints both in vitro and in vivo.
3.1. Acute Systemic Toxicity Acute toxicity studies determine the effects of a single, high dose of a substance and are used to establish its intrinsic toxicity and calculate metrics like the LD50 (lethal dose for 50% of the test population). 4-Aminopyridine is highly toxic, but derivatization can dramatically alter this profile.[11] For instance, certain peptide derivatives of 4-AP have been shown to be approximately 150 times less toxic than the parent compound in acute mouse studies.[4] This underscores the critical role of the substituent in modulating overall toxicity.
| Compound Class | Species | Route | LD50 (mg/kg) | Reference |
| 3-Aminopyridine | Mouse | i.p. | 28 | [7] |
| 4-AP Peptide Derivatives | Mouse | i.p. | up to 1500 | [4] |
3.2. Neurotoxicity Given the primary mechanism of the 4-aminopyridine core, neurotoxicity is a major concern. Symptoms of 4-AP overdose in humans include delirium, agitation, choreoathetoid movements, and seizures.[2][3] Preclinical evaluation in animal models should therefore include careful observation for clinical signs of CNS stimulation, tremors, and convulsions.
3.3. Cardiotoxicity The potential for cardiotoxicity is a dual concern, arising from both K+ channel blockade (which can alter cardiac repolarization and lead to arrhythmias) and the allylamine moiety.[3][10][12] While some studies suggest therapeutic doses of 4-AP are not cardiotoxic, overdose can induce effects like atrial fibrillation.[3][12] Dedicated cardiovascular safety pharmacology studies are essential, including in vitro assays (e.g., hERG channel assay) and in vivo monitoring of ECG parameters in animal models.
3.4. In Vitro Cytotoxicity Cytotoxicity assays are fundamental in vitro tools for initial toxicity screening. The MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability, is a standard method.[4] Studies on various pyridine derivatives have demonstrated a wide range of cytotoxic activity against different human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2).[13][14] The IC50 (concentration that inhibits 50% of cell growth) is a key metric derived from these assays.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivatives | Caco-2 | 7.83 - 13.61 | [13] |
| Spiro-pyridine derivatives | HepG-2 | < 10 | [13] |
| 4,4'-Bipyridine derivatives | HepG-2 / MCF-7 | High Activity | [14] |
3.5. Genotoxicity Genotoxicity assays assess the potential for a compound to damage DNA. Based on data for the parent compound, pyridine, and its simple derivatives, 4-(allylamino)pyridines are not expected to be mutagenic in standard bacterial reverse mutation assays (Ames test) or in vivo micronucleus tests.[7][15] However, this must be confirmed experimentally for any new drug candidate.
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact toxicity is the essence of medicinal chemistry and safety assessment.[16] The available data, though not specific to 4-(allylamino)pyridine, provides clear principles:
-
Bulky Substituents: Adding large groups, such as peptides, can dramatically decrease acute toxicity, possibly by altering the compound's ability to interact with its primary target or by changing its ADME properties.[4]
-
Lipophilicity: Increasing lipophilicity, as the allylamino group might, can enhance membrane permeability and access to the CNS but may also lead to increased toxicity.[16]
-
Metabolic Handles: The introduction of metabolically active sites, like the allyl group, can create new pathways for bioactivation to toxic metabolites (e.g., acrolein), introducing novel toxicities not seen with the parent compound.
Key Experimental Protocols
Trustworthy toxicological data relies on robust, validated experimental protocols.
5.1. Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) This protocol provides a framework for assessing the cytotoxic potential of a test compound on a selected cell line (e.g., HepG-2).
Objective: To determine the IC50 value of a 4-(allylamino)pyridine derivative.
Materials:
-
Adherent cell line (e.g., HepG-2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates, sterile
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours (the duration should be optimized based on the cell doubling time and compound characteristics).
-
MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
5.2. Principles: In Vivo Acute Toxicity Study In vivo studies are essential for understanding systemic toxicity and are conducted in compliance with regulatory guidelines (e.g., OECD) and animal welfare principles (the 3Rs: Replacement, Reduction, Refinement).[17]
Objective: To determine the acute systemic toxicity of a compound after a single dose and identify target organs.
Methodology (Conceptual):
-
Species Selection: Typically performed in a rodent species (e.g., mice or rats).[18]
-
Dosing: The test substance is administered, often via the intended clinical route (e.g., oral gavage, intraperitoneal injection), in a dose-escalation or limit-dose design.
-
Observation: Animals are closely monitored for a period (typically 14 days) for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions) and mortality. Body weight is recorded regularly.
-
Necropsy: At the end of the study, all animals are humanely euthanized. A gross necropsy is performed on all major organs, and tissues are collected for histopathological examination to identify any microscopic changes or organ damage.[18]
Conclusion and Future Directions
The is complex, reflecting a potential interplay between the well-established neurotoxicity of the 4-aminopyridine core and the possible cardiotoxicity of the allylamino side chain. Early and integrated toxicological assessment is paramount. While derivatization offers a promising strategy to mitigate the high toxicity of 4-AP, it can also introduce new liabilities. Future research should focus on a systematic SAR exploration, correlating specific structural features with detailed toxicological endpoints. Advanced in vitro models, such as human-induced pluripotent stem cell (hiPSC)-derived neurons and cardiomyocytes, will be invaluable for providing more human-relevant mechanistic data early in the drug discovery process, ultimately guiding the development of safer and more effective pyridine-based therapeutics.
References
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]
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4-aminopyridine toxicity: a case report and review of the literature. PubMed. Available at: [Link]
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Aminopyridines. Environmental Protection Agency (EPA). Available at: [Link]
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H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. Available at: [Link]
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4-aminopyridine. Sdfine. Available at: [Link]
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4-AMINOPYRIDINE. EXTOXNET PIP. Available at: [Link]
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ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM. Available at: [Link]
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Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]
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4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC. Available at: [Link]
-
4-Aminopyridine Toxicity: A Case Report and Review of the Literature. ResearchGate. Available at: [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. PMC. Available at: [Link]
-
The dose-response effect of 4-aminopyridine on action potential... ResearchGate. Available at: [Link]
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Allylamine Cardiotoxicity: III. Protection by Semicarbazide and in Vivo Derangements of Monoamine Oxidase. PubMed. Available at: [Link]
-
Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. PubMed. Available at: [Link]
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Effects of 4-aminopyridine on cardiac repolarization, PR interval, and heart rate in patients with spinal cord injury. PubMed. Available at: [Link]
-
Effect of 4-Aminopyridine on Cardiovascular Functions. Amanote Research. Available at: [Link]
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Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]
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Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Growing Science. Available at: [Link]
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The importance of the '4-5' double bond for neurotoxicity in primates of the pyridine derivative MPTP. PubMed. Available at: [Link]
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in vivo general toxicology studies. YouTube. Available at: [Link]
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Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Available at: [Link]
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In vivo toxicology studies. Vivotecnia. Available at: [Link]
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Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. Available at: [Link]
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Relationship between structure, toxicity and activity. NUS Faculty of Science. Available at: [Link]
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Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. AZoLifeSciences. Available at: [Link]
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HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]
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Neurotoxicity of the meperidine analogue N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on brain catecholamine neurons in the mouse. PubMed. Available at: [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. Available at: [Link]
-
Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. PubMed. Available at: [Link]
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Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. MDPI. Available at: [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. Available at: [Link]
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The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. Available at: [Link]
-
Principles and basic concepts of toxicokinetics. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of N-allyl-4-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-allyl-4-aminopyridine
4-Aminopyridine (4-AP) is a well-established potassium channel blocker that has found clinical application in managing symptoms of multiple sclerosis.[1][2] The introduction of an allyl group to the pyridine nitrogen to form N-allyl-4-aminopyridine, often isolated as a pyridinium salt, opens new avenues for creating novel derivatives with potentially altered pharmacokinetic profiles and therapeutic applications. The allyl moiety provides a reactive handle for further chemical modifications, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of the synthesis of N-allyl-4-aminopyridine, focusing on the underlying chemical principles, a detailed experimental protocol, and key considerations for successful execution.
Core Synthesis Strategy: Nucleophilic Attack on Allyl Bromide
The primary and most direct route to N-allyl-4-aminopyridine is through the N-alkylation of 4-aminopyridine with an allyl halide, typically allyl bromide. This reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the pyridine nitrogen atom of 4-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of allyl bromide that is bonded to the bromine atom. The bromine atom, being a good leaving group, departs as a bromide ion.
Reaction Mechanism and Rationale
The choice of reactants and conditions is dictated by the principles of nucleophilic substitution.
-
Nucleophile: 4-Aminopyridine possesses two nitrogen atoms with lone pairs of electrons. However, the pyridine ring nitrogen is generally more nucleophilic than the exocyclic amino group. This is because the lone pair on the amino group is partially delocalized into the aromatic pyridine ring, reducing its availability for nucleophilic attack. Consequently, the alkylation occurs preferentially at the pyridine nitrogen.
-
Electrophile: Allyl bromide is an excellent electrophile for this reaction. The carbon-bromine bond is polarized, rendering the carbon atom electron-deficient and susceptible to nucleophilic attack. Furthermore, the bromide ion is a stable leaving group, facilitating the forward reaction.
-
Solvent: The choice of solvent is crucial for the success of the reaction. A polar aprotic solvent, such as dry acetone or dimethylformamide (DMF), is typically employed.[3][4] These solvents can solvate the resulting pyridinium salt but do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile. The use of a dry solvent is important to prevent unwanted side reactions, such as the hydrolysis of allyl bromide.
Experimental Protocol: Synthesis of 1-Allyl-4-aminopyridinium Bromide
This protocol is adapted from a similar, well-documented procedure for the synthesis of 1-allyl-2-aminopyridin-1-ium bromide and is expected to yield the target compound with high efficiency.[4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 1.00 g | 10.6 mmol |
| Allyl Bromide | C₃H₅Br | 120.98 | 1.1 mL (1.53 g) | 12.7 mmol |
| Dry Acetone | C₃H₆O | 58.08 | 20 mL | - |
| 80% Aqueous Ethanol | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (10.6 mmol) of 4-aminopyridine in 20 mL of dry acetone.
-
Addition of Allyl Bromide: To the stirring solution, add 1.1 mL (12.7 mmol) of allyl bromide dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (approximately 25°C) for 48 hours. A precipitate will form as the reaction progresses.
-
Isolation of Crude Product: After 48 hours, collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, dry acetone to remove any unreacted starting materials.
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot 80% aqueous ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Final Product Collection and Drying: Collect the purified crystals of 1-allyl-4-aminopyridinium bromide by vacuum filtration. Wash the crystals with a small amount of cold 80% aqueous ethanol and then dry them in a vacuum oven or desiccator to a constant weight.
Expected Outcome and Characterization
The final product, 1-allyl-4-aminopyridinium bromide, is expected to be a stable, crystalline solid. The yield of the reaction should be high, likely in the range of 60-70% based on analogous reactions.[4]
For structural confirmation, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show characteristic peaks for the protons of the pyridinium ring, the amino group, and the allyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will confirm the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic and allyl groups, and C=C and C=N stretches of the pyridinium ring should be observed.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the cation (N-allyl-4-aminopyridinium).
Visualization of the Synthetic Process
Reaction Workflow
Caption: SN2 mechanism for the N-allylation of 4-aminopyridine.
Conclusion and Future Perspectives
The synthesis of N-allyl-4-aminopyridine via N-alkylation with allyl bromide is a straightforward and efficient process. The resulting pyridinium salt is a versatile intermediate for further chemical elaboration, offering a platform for the development of novel compounds with potential therapeutic value. Researchers in drug development can utilize this foundational synthesis to explore a wide range of derivatives, potentially leading to new treatments for various neurological and other disorders. The robust nature of this synthesis makes it an accessible and valuable tool for both academic and industrial research settings.
References
-
Seethalakshmi, S., et al. (2014). 1-Allyl-2-aminopyridin-1-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. [Link]
-
Wikipedia. (2024). 4-Aminopyridine. [Link]
-
Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]
-
Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. [Link]
Sources
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- 2. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Allyl-2-aminopyridin-1-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Nucleophilic Substitution Strategies for the Functionalization of N-Allylpyridin-4-amine
Abstract: N-Allylpyridin-4-amine is a versatile heterocyclic building block possessing multiple reactive centers, making it a valuable scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics and functional materials. This guide provides an in-depth exploration of nucleophilic substitution protocols utilizing N-Allylpyridin-4-amine as the primary nucleophile. We dissect the molecule's inherent reactivity, focusing on the chemoselectivity challenges posed by its two distinct nitrogen nucleophiles: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N4-amino). This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for both selective N1-alkylation to form pyridinium salts and advanced palladium-catalyzed methods for targeted N4-amino arylation. Each protocol is accompanied by mechanistic insights, rationale for component selection, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Reactivity Profile of N-Allylpyridin-4-amine
Understanding the electronic and structural characteristics of N-Allylpyridin-4-amine is paramount to controlling its reactivity in nucleophilic substitution reactions. The molecule contains two primary nucleophilic centers, and their relative reactivity dictates the outcome of synthetic transformations.
-
Endocyclic Pyridine Nitrogen (N1): The lone pair of electrons on the N1 atom is localized and resides in an sp² hybrid orbital. This nitrogen is generally more basic and, in many cases, the more kinetically favored site for reactions with electrophiles like alkyl halides.[1] Alkylation at this position results in the formation of a stable, aromatic N-allyl-4-aminopyridinium salt.
-
Exocyclic Amino Nitrogen (N4-amino): The amino group at the C4 position is a strong electron-donating group, which increases the electron density of the pyridine ring.[2] While the nitrogen lone pair can participate in resonance with the ring, it remains a potent nucleophilic center. However, direct alkylation at this site via traditional SN2 reactions is often challenging due to competitive reaction at the more basic N1 position.
The choice of reaction conditions—including the electrophile, solvent, base, and catalyst system—is therefore critical to steer the reaction toward the desired N1 or N4-functionalized product.
Caption: Nucleophilic centers of N-Allylpyridin-4-amine.
Protocol I: Selective N1-Alkylation for Pyridinium Salt Synthesis
The reaction of 4-aminopyridine derivatives with alkyl halides typically proceeds selectively at the pyridine ring nitrogen to furnish quaternary pyridinium salts.[1][3] This pathway is thermodynamically favored due to the preservation of the aromatic system and the formation of a stable salt. This protocol details a standard procedure for this transformation.
Principle and Mechanistic Insight
This reaction follows a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of the N1 atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group in a single, concerted step. The resulting product is a stable pyridinium salt, which often precipitates from non-polar solvents, simplifying purification.
Detailed Experimental Protocol
Objective: To synthesize N-allyl-N'-benzyl-4-aminopyridinium bromide.
Materials:
-
N-Allylpyridin-4-amine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with stir bar
-
Condenser and nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Allylpyridin-4-amine (e.g., 1.34 g, 10 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL) to dissolve the starting material.
-
Electrophile Addition: Add benzyl bromide (e.g., 1.88 g, 11 mmol) to the solution dropwise at room temperature while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material. A white precipitate may form as the reaction proceeds.
-
Product Isolation: Upon completion, add diethyl ether to the reaction mixture until precipitation of the product is complete.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted benzyl bromide.
-
Drying and Characterization: Dry the resulting white solid under high vacuum. The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Reaction | Insufficiently reactive alkyl halide. | Use a more reactive halide (I > Br > Cl). Consider gentle heating (40-50 °C) to accelerate the reaction. |
| Wet solvent or reagents. | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Product is Oily/Difficult to Precipitate | Product is soluble in the reaction/precipitation solvent mixture. | Remove the reaction solvent under reduced pressure and attempt trituration of the resulting residue with various non-polar solvents (e.g., hexane, ethyl acetate, ether). |
| Presence of Side Products | Over-alkylation or side reactions. | This is uncommon for this specific reaction, but ensure the stoichiometry is correct and the temperature is not excessively high. |
Protocol II: Selective N4-Amino Arylation via Buchwald-Hartwig Cross-Coupling
Achieving selective functionalization at the N4-amino position requires bypassing the inherent reactivity of the N1 nitrogen. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and reliable solution. This method allows for the formation of a C(aryl)-N(amino) bond, a critical linkage in many pharmaceutical compounds.[4]
Principle and Mechanistic Insight
The Buchwald-Hartwig amination involves a palladium catalyst that cycles through several oxidation states to couple an amine with an aryl halide. The bulky, electron-rich phosphine ligands are crucial for facilitating the key steps of oxidative addition and reductive elimination. The base plays a critical role in deprotonating the amine to generate the active nucleophile in the catalytic cycle.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol
Objective: To synthesize N-allyl-N-phenylpyridin-4-amine.
Materials:
-
N-Allylpyridin-4-amine (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous (approx. 0.2 M concentration)
-
Schlenk flask or sealed reaction vial, stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation/Reaction Setup (In Glovebox): To a Schlenk flask, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), Xantphos (e.g., 23.1 mg, 0.04 mmol), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).
-
Reagent Addition: Add N-Allylpyridin-4-amine (e.g., 161 mg, 1.2 mmol) and bromobenzene (e.g., 157 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of bromobenzene.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and HRMS.
Key Considerations and Optimization
| Parameter | Rationale & Guidance |
| Catalyst/Ligand | The choice of ligand is critical. Bulky, electron-rich ligands like Xantphos or BINAP are often effective. The ratio of Pd:Ligand is typically 1:1.5 or 1:2. |
| Base | A strong, non-nucleophilic base is required. NaOtBu is common, but others like K₃PO₄ or Cs₂CO₃ can be effective, especially for sensitive substrates. |
| Solvent | Anhydrous, non-protic solvents like toluene or dioxane are standard. DMF can also be used but may require different temperatures. |
| Atmosphere | Strict exclusion of oxygen is mandatory as O₂ can deactivate the Pd(0) catalyst. All operations should be performed under an inert atmosphere (N₂ or Ar). |
Summary and Comparative Data
The selection of a synthetic protocol for the nucleophilic substitution of N-Allylpyridin-4-amine is dictated entirely by the desired site of functionalization. The table below summarizes the key aspects of the two primary methodologies discussed.
| Feature | Protocol I: N1-Alkylation | Protocol II: N4-Amino Arylation |
| Reaction Type | SN2 Nucleophilic Substitution | Palladium-Catalyzed Cross-Coupling |
| Target Site | Endocyclic Pyridine Nitrogen (N1) | Exocyclic Amino Nitrogen (N4-amino) |
| Electrophile Scope | Primary/Secondary Alkyl Halides | Aryl/Vinyl Halides & Triflates |
| Key Reagents | Alkyl Halide | Pd Catalyst, Phosphine Ligand, Base |
| Atmosphere | Standard (Nitrogen optional but good practice) | Strict Inert Atmosphere (N₂ or Ar) |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-85%) |
| Purification | Precipitation / Recrystallization | Flash Column Chromatography |
References
- A Comparative Guide to the Reactivity of 4- Aminopyridine-3-sulfonic Acid and Pyridine-3. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9382998/]
- Allylic Substitution Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Catalytic_Asymmetric_Synthesis_(Toru_and_Bolm)/04%3A_C-N_Bond_Formation/4.01%3A_Allylic_Substitution_Reactions]
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.8b01851]
- Pd‐Catalyzed Allylic Substitution using Nucleophilic Amines: Access to Functionalized Mono‐ and Bis - RECERCAT. [URL: https://recercat.
- Selective Transformations of Allylic Compounds and Enol Derivatives. [URL: https://digital.csic.
- Reaction of 4-aminopyridine with alkyl halides. ResearchGate. [URL: https://www.researchgate.net/publication/285382355_Reaction_of_4-aminopyridine_with_alkyl_halides]
- Scope and Mechanism of Formal SN2′ Substitution Reactions of a Monomeric Imidozirconium Complex with Allylic Electrophiles. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533800/]
- Reactions of Allyl System. KPU Pressbooks. [URL: https://kpu.pressbooks.pub/organicchemistry/chapter/3-2-reactions-of-allyl-system/]
- Reactions of Amines. Jasperse, Ch. 19 Notes. [URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj7-67DqL6EAxXlS2wGHXQ8B70QFnoECBMQAQ&url=https%3A%2F%2Fwww.ndsu.edu%2Fpubweb%2F~jasperse%2FChem360%2FHandouts%2FCh%252019%2520Notes.pdf&usg=AOvVaw2e81jT7g_RjRz3m_N8v9xP&opi=89978449]
- Synthesis of allylic amines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/amines/allylicamines.shtm]
- New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [URL: https://www.mdpi.com/1420-3049/13/4/845]
Sources
Application Note: N-Allylpyridin-4-amine (NAPA) in Coordination Chemistry
[1]
Abstract
This guide details the protocols for utilizing N-Allylpyridin-4-amine (NAPA) as a versatile ligand in coordination chemistry.[1] Unlike standard 4-aminopyridine (4-AP) or DMAP, NAPA introduces a bifunctional scaffold: a highly nucleophilic pyridine nitrogen for strong sigma-donation and a pendant allyl group for secondary
Introduction: Ligand Profile & Design Logic
N-Allylpyridin-4-amine (NAPA) is a heterofunctional ligand that bridges the gap between simple Lewis bases and reactive alkene synthons.
Structural Properties[2][3][4]
-
Primary Donor (Pyridine-N): The amino group at the 4-position exerts a strong +M (mesomeric) effect, significantly increasing electron density at the pyridine nitrogen.[1] This makes NAPA a stronger nucleophile and sigma-donor than unsubstituted pyridine.
-
Secondary Function (Allyl Group): The allyl moiety provides steric bulk and a potential site for
-backbonding with soft metals (e.g., Ag(I), Pt(II)) or participation in olefin metathesis/polymerization within Metal-Organic Frameworks (MOFs).[1] -
Amine Nitrogen: While less basic due to resonance delocalization, it serves as a hydrogen bond donor (N-H), facilitating supramolecular assembly.[1]
Strategic Applications
-
Crystal Engineering: Ag(I) coordination polymers utilizing the Py-N
Ag -Allyl motif.[1] -
Medicinal Inorganic Chemistry: Synthesis of "non-classical" Platinum(II) anticancer agents where the allyl group modulates lipophilicity.[1]
-
Catalysis: Use as a nucleophilic catalyst (DMAP analog) with a removable/polymerizable "tag."[1]
Ligand Synthesis Protocol
Objective: Synthesize high-purity N-Allylpyridin-4-amine from 4-chloropyridine hydrochloride.
Reaction Scheme
1Step-by-Step Procedure
-
Reagents:
-
Execution:
-
Dissolve 4-chloropyridine HCl in ethanol in a sealed pressure tube or reflux flask.
-
Add allylamine dropwise.
-
Heat to 120°C (sealed tube) or Reflux (flask) for 12 hours. The solution will turn yellow/orange.
-
Cool to room temperature (RT) and remove solvent under reduced pressure.[1]
-
-
Work-up & Purification:
-
Validation:
-
H NMR (CDCl
): 8.2 (d, 2H, Py-H), 6.5 (d, 2H, Py-H), 5.9 (m, 1H, =CH-), 5.2 (d, 2H, =CH ), 4.5 (br s, 1H, NH), 3.8 (t, 2H, CH -N).[1]
-
H NMR (CDCl
Coordination Protocols
Protocol A: Synthesis of trans-[PtCl (NAPA) ]
Target: A "non-classical" platinum anticancer analog utilizing the steric bulk of the allyl group to reduce deactivation by glutathione.[1]
-
Precursor Preparation: Dissolve K
PtCl (0.5 mmol, 207 mg) in 5 mL distilled water. Filter to remove insolubles. -
Ligand Addition: Dissolve NAPA (1.0 mmol, 134 mg) in 5 mL acetone/water (1:1).
-
Reaction:
-
Add the ligand solution dropwise to the platinum solution.
-
Stir at 40°C for 24 hours protected from light.
-
A yellow precipitate will form.
-
-
Isolation:
-
Filter the yellow solid.
-
Wash with water (
mL), ethanol ( mL), and diethyl ether ( mL).[1] -
Dry in vacuo.
-
Protocol B: Silver(I) Coordination Polymer Engineering
Target: [Ag(NAPA)NO
-
Reaction:
-
Dissolve AgNO
(0.5 mmol, 85 mg) in 5 mL MeOH. -
Dissolve NAPA (0.5 mmol, 67 mg) in 5 mL MeOH.
-
Layer the NAPA solution carefully over the AgNO
solution in a narrow test tube (buffer with 1 mL pure MeOH in between if needed).
-
-
Crystallization:
-
Allow slow diffusion in the dark at RT for 3–5 days.
-
Colorless block crystals suitable for X-ray diffraction (XRD) will form.[1]
-
-
Analysis:
-
Check for shortening of the Ag–C(alkene) distance in XRD to confirm
-coordination.
-
Characterization & Data Interpretation
Spectroscopic Shifts
Upon coordination, diagnostic shifts confirm metal binding.[1]
| Moiety | Signal (Free Ligand) | Signal (Metal Complex) | Mechanistic Insight |
| Pyridine H | Deshielding due to | ||
| Pyridine C=N (IR) | ~1590 cm | ~1610 cm | Shift to higher frequency indicates increased ring rigidity/bond order.[1] |
| Allyl =CH (NMR) | Mode A: N-only coordination (Pt, Pd).[1] | ||
| Allyl =CH (NMR) | Mode B: |
Solubility Profile
Visualizing the Workflow
The following diagram illustrates the decision tree for synthesizing and characterizing NAPA complexes.
Caption: Workflow for selecting synthesis routes based on metal hardness and desired topology.
Expertise & Troubleshooting
Common Pitfalls
-
Protonation vs. Coordination: In acidic media (pH < 5), the pyridine nitrogen protonates (pKa
9.2 for 4-aminopyridines), blocking metal coordination.[1] Solution: Ensure the reaction medium is neutral or slightly basic (add Et N if using metal chloride salts that generate HCl).[1] -
Allyl Isomerization: Prolonged heating with certain Ru or Rh catalysts can isomerize the N-allyl group to an N-propenyl group (enamine).[1] Solution: Keep reaction temperatures below 80°C for these metals or verify ligand integrity via NMR.
Optimization
For MOF synthesis , the allyl group is a "pendant arm."[1] To increase pore size, use NAPA as a pillar ligand between 2D metal-carboxylate sheets.[1] The allyl group can then be cross-linked using UV light (solid-state [2+2] cycloaddition) to lock the structure, provided the alkene distance is < 4.2 Å.[1]
References
-
Synthesis of 4-Aminopyridine Derivatives
-
Coordination Chemistry of Aminopyridines
-
Silver(I)
-
Platinum Anticancer Research
catalytic applications of N-Allylpyridin-4-amine in organic synthesis
This is a comprehensive Application Note and Protocol Guide for N-Allylpyridin-4-amine , designed for researchers in organic synthesis and catalysis.
Executive Summary: N-Allylpyridin-4-amine (CAS: 106782-17-6) is a bifunctional building block that bridges the gap between homogeneous and heterogeneous catalysis. While the molecule itself possesses nucleophilic character typical of aminopyridines, its primary value lies in its allyl handle . This functional group enables the molecule to be (1) polymerized into solid-supported DMAP analogues (PS-DMAP) for recyclable acylation catalysis, (2) grafted onto silica or magnetic nanoparticles via thiol-ene "click" chemistry, or (3) utilized as a hemilabile ligand in transition metal catalysis.
Introduction & Chemical Identity
-
Common Name: N-Allylpyridin-4-amine (N-Allyl-4-aminopyridine)
-
Molecular Formula: C₈H₁₀N₂
-
Structure: A pyridine ring substituted at the 4-position with a secondary allylamine group.
-
Key Properties:
-
Nucleophilicity: The pyridine nitrogen is the primary nucleophilic center (pKa ~9-10 for the conjugate acid).
-
Polymerizability: The allyl group allows for radical copolymerization or functionalization.
-
Ligand Character: Acts as a monodentate or bridging ligand for metals (Pd, Pt, Cu).
-
Core Catalytic Applications
Application A: Precursor for Polymer-Supported DMAP (PS-DMAP)
The most significant industrial application of N-Allylpyridin-4-amine is its conversion into Polymer-Supported DMAP . Unlike standard DMAP, which is difficult to remove from reaction mixtures, PS-DMAP can be recovered by simple filtration and reused.
-
Mechanism: The secondary amine is first methylated to form the tertiary amine (mimicking DMAP), then copolymerized with styrene and divinylbenzene (DVB).
-
Advantages:
-
Recyclability: Catalyst can be used for >10 cycles with minimal loss of activity.
-
Purification: Eliminates the need for acidic workup to remove the catalyst.
-
Flow Chemistry: Ideal for packed-bed reactors.
-
Application B: "Click" Immobilization on Silica/Nanoparticles
The allyl group is a perfect "click" handle. It can be reacted with thiol-functionalized silica or magnetic nanoparticles via radical thiol-ene addition. This creates a high-surface-area heterogeneous catalyst.
Application C: Transition Metal Ligand
The pyridine nitrogen binds strongly to soft metals (Pd, Pt), while the allyl group can offer secondary coordination (pi-allyl) or remain free for steric modulation. This is useful in Pd-catalyzed allylic substitutions or oxidative couplings .
Detailed Experimental Protocols
Protocol 1: Synthesis of Immobilized DMAP Catalyst (PS-DMAP)
Target: To create a recyclable acylation catalyst from N-Allylpyridin-4-amine.
Phase 1: Methylation (Activation)
-
Rationale: The secondary amine (N-H) is less active and prone to side reactions (acylation). Methylation creates the "super-nucleophilic" tertiary amine structure.
-
Reaction:
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N₂.
-
Dissolution: Dissolve N-Allylpyridin-4-amine (10 mmol, 1.34 g) in anhydrous THF (50 mL).
-
Deprotonation: Cool to 0°C. Add NaH (60% in oil, 12 mmol, 0.48 g) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI) (11 mmol, 0.68 mL) dropwise.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (DCM/MeOH 9:1).
-
Workup: Quench with water (10 mL). Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate.
-
Yield: Expect ~90% of N-Allyl-N-methyl-4-aminopyridine (yellow oil).
Phase 2: Copolymerization (Immobilization)
-
Reaction: Radical polymerization with Styrene and DVB.
-
Step-by-Step:
-
Mixing: In a polymerization tube, mix:
-
Monomer: N-Allyl-N-methyl-4-aminopyridine (1.0 g)
-
Co-monomer: Styrene (4.0 g)
-
Cross-linker: Divinylbenzene (DVB) (0.5 g, ~10 wt%)
-
Initiator: AIBN (Azobisisobutyronitrile) (50 mg)
-
Solvent: Toluene (10 mL) (Porogen)
-
-
Degassing: Freeze-pump-thaw x3 to remove O₂.
-
Polymerization: Heat at 70°C for 24 hours.
-
Washing: Filter the resulting solid beads. Wash extensively with Toluene, THF, MeOH, and DCM to remove unreacted monomers.
-
Activation: Dry in a vacuum oven at 50°C.
-
Result: PS-DMAP Resin (Loading typically 1.0 - 1.5 mmol/g).
-
Protocol 2: General Acylation using PS-DMAP
Application: Esterification of a secondary alcohol.
Reagents:
-
Substrate: Cyclohexanol (1.0 mmol)
-
Reagent: Acetic Anhydride (1.2 mmol)
-
Base: Triethylamine (1.5 mmol)
-
Catalyst: PS-DMAP (10 mol%, ~100 mg of 1.0 mmol/g resin)
-
Solvent: DCM (5 mL)
Procedure:
-
Add Cyclohexanol, Et₃N, and PS-DMAP to the DCM in a vial.
-
Add Acetic Anhydride dropwise.
-
Stir at RT for 2 hours.
-
Workup: Filter the reaction mixture through a fritted glass funnel.
-
Filtrate: Contains pure product (Cyclohexyl acetate) and Et₃N salts. Wash with water/brine to isolate pure ester.
-
Solid (Catalyst): Wash with DCM and MeOH. Dry. Ready for Reuse.
-
Mechanistic Visualization
The following diagram illustrates the Catalytic Cycle of PS-DMAP derived from N-Allylpyridin-4-amine.
Caption: The catalytic cycle of Polymer-Supported DMAP. The immobilized pyridine attacks the acyl donor to form a reactive N-acyl pyridinium salt, which then transfers the acyl group to the alcohol, regenerating the catalyst.
Data & Comparison Table
Table 1: Comparison of Catalytic Systems
| Feature | N-Allylpyridin-4-amine (Monomer) | DMAP (Standard) | PS-DMAP (Derived Polymer) |
| State | Liquid/Low-melt Solid | Crystalline Solid | Insoluble Resin Bead |
| Catalytic Activity | Moderate (Secondary Amine) | High (Tertiary Amine) | High (Mass Transfer Limited) |
| Recyclability | No | Difficult (Extraction) | Excellent (Filtration) |
| Reaction Workup | Extraction required | Acidic wash required | Simple Filtration |
| Primary Use | Precursor / Ligand | Homogeneous Catalyst | Heterogeneous Catalyst |
References
- Title: "Polymer-supported 4-dimethylaminopyridine: synthesis and applications in organic synthesis.
-
General DMAP Catalysis
- Title: "4-Dialkylaminopyridines as Hypernucleophilic Acylation C
- Source:Angewandte Chemie Intern
- Context: Foundational text on the mechanism of aminopyridine c
- Thiol-Ene Click Immobilization: Title: "Thiol-Ene Click Chemistry: A Facile and Versatile Route for the Functionalization of Porous Materials." Source:Chemistry of Materials, 2014. Context: Protocol for attaching allyl-functionalized molecules to thiol-silica.
-
N-Allylpyridin-4-amine Product Data
Sources
Application Note: Polymerization Techniques for N-Allylpyridin-4-amine (NAPA)
Introduction: The "Allyl Challenge" in Pyridine Monomers
N-Allylpyridin-4-amine (NAPA) represents a unique class of functional monomers combining the pH-responsiveness of a pyridine ring with the reactive handle of a secondary amine. However, polymerizing NAPA presents a specific chemical challenge known as allylic degradative chain transfer .
In standard free radical polymerization (FRP), the propagating radical abstracts a hydrogen atom from the allylic position (
The Solution: This guide details the Protonated Salt Method . By converting the amine/pyridine functionalities into their cationic salt forms (using mineral acids), we strongly withdraw electron density from the allylic center. This destabilizes the transition state for hydrogen abstraction, thereby favoring chain propagation over termination.
Pre-Polymerization: Monomer Activation
Before polymerization, NAPA must be converted to its salt form. The pyridine ring nitrogen (pKa ~9.1) is the primary protonation site.
Protocol A: Synthesis of NAPA-HCl Salt
Objective: Create the water-soluble, reactive monomer salt.
Materials:
-
N-Allylpyridin-4-amine (NAPA) monomer (>98% purity)
-
Hydrochloric acid (37% ACS reagent)[1]
-
Diethyl ether (anhydrous)
-
Methanol[2]
Step-by-Step:
-
Dissolution: Dissolve 10 g of NAPA in 50 mL of methanol in a round-bottom flask chilled to 0°C.
-
Acidification: Dropwise add stoichiometric HCl (1.05 eq). The slight excess ensures the pyridine ring is fully protonated.
-
Note: For maximum suppression of chain transfer, some protocols suggest protonating the exocyclic amine as well, which may require excess concentrated acid (2.0+ eq), though this can lead to hygroscopic products.
-
-
Precipitation: Concentrate the solution via rotary evaporation to ~15 mL. Pour slowly into 200 mL of cold anhydrous diethyl ether under vigorous stirring.
-
Isolation: Filter the white precipitate (NAPA-HCl) under nitrogen. Wash 3x with cold ether.
-
Drying: Vacuum dry at 40°C for 12 hours. Store in a desiccator.
Core Protocol: Aqueous Free Radical Homopolymerization
This protocol yields Poly(N-Allylpyridin-4-amine) (PNAPA), a cationic polyelectrolyte useful for gene delivery and antimicrobial coatings.
Experimental Design
| Parameter | Condition | Rationale |
| Solvent | Deionized Water (degassed) | High solubility of salt monomer; supports ionic propagation. |
| Initiator | AIBA (V-50) | Azo initiator with cationic termini; compatible with acidic pH. |
| Concentration | 50% w/w (High Conc.) | Critical: High monomer concentration favors propagation rates ( |
| Temperature | 50–60°C | Optimal half-life for AIBA (~10 hours). |
Step-by-Step Workflow
-
Preparation: In a Schlenk tube, dissolve NAPA-HCl (5.0 g) in deionized water (5.0 mL).
-
Initiator Addition: Add 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) at 1.0 mol% relative to monomer.
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (a radical scavenger). Backfill with Argon.
-
Polymerization: Seal the tube and immerse in an oil bath at 60°C for 48 hours.
-
Observation: Viscosity should increase significantly.
-
-
Termination: Quench by cooling to 0°C and exposing to air.
-
Purification: Dialyze (MWCO 3.5 kDa) against dilute HCl (pH 3) for 2 days, then against DI water for 1 day.
-
Note: Dialyzing against pH 3 prevents deprotonation and precipitation inside the dialysis bag.
-
-
Isolation: Lyophilize the solution to obtain the polymer as a white/pale yellow powder.
Advanced Protocol: Functional Hydrogel Copolymerization
NAPA is often copolymerized with acrylamide (AAm) to create pH-responsive hydrogels for drug delivery.
Diagram: Hydrogel Synthesis Workflow
Caption: Workflow for synthesizing pH-responsive NAPA-co-Acrylamide hydrogels using redox initiation.
Protocol Steps:
-
Stock Solution: Prepare a 2M total monomer solution in water with a molar ratio of 20:80 (NAPA-HCl : Acrylamide).
-
Crosslinking: Add N,N'-Methylenebisacrylamide (MBA) at 2 mol% relative to total monomer.
-
Redox Initiation: Add Ammonium Persulfate (APS) (1 mol%) and TEMED (0.1% v/v).
-
Caution: This reaction is exothermic and fast. Mix quickly.
-
-
Molding: Immediately pipette into glass molds or capillaries.
-
Curing: Allow to set at room temperature for 2 hours, then post-cure at 60°C for 2 hours to ensure high conversion.
Mechanistic Insight: Why Salts Work
Understanding the suppression of degradative chain transfer is vital for troubleshooting.
Caption: Protonation (Green path) prevents the formation of dead-end allylic radicals (Yellow path) by withdrawing electron density.
Characterization & Validation
To validate the successful polymerization and incorporation of NAPA:
-
1H NMR (D2O):
-
Monomer: Distinct vinyl peaks at
5.2–6.0 ppm. -
Polymer: Disappearance of vinyl peaks; broadening of the backbone signals (
1.5–2.5 ppm). -
Diagnostic: Pyridine ring protons (
8.0–8.5 ppm) will shift downfield slightly upon polymerization and salt formation.
-
-
FTIR Spectroscopy:
-
Look for the disappearance of the C=C stretch (
1640 cm ). -
Retention of the Pyridine Ring breathing modes (
1600, 1500 cm ).
-
-
Gel Permeation Chromatography (GPC):
-
Critical: Use aqueous buffers with high salt (e.g., 0.1M NaNO3 + 0.5% Acetic Acid) to screen electrostatic sticking to the column. Standard THF GPC will fail for these cationic polymers.
-
Applications
-
Antimicrobial Coatings: The cationic pyridinium groups disrupt bacterial cell membranes. NAPA polymers can be coated onto glass or textiles and recharged with halogens (N-halamines) for potent biocidal activity.
-
pH-Responsive Drug Delivery: The pyridine nitrogen protonates at pH < 6. This causes the polymer to swell (due to charge repulsion) in acidic environments (e.g., tumor microenvironments or lysosomes), releasing encapsulated payloads.
References
-
Mechanism of Allyl Polymerization
-
4-Aminopyridine in Biomedical Applications
-
Amine-Functionalized Polymer Synthesis
- Title: Synthesis of Porous Polymers by Nucleophilic Substitution Reaction...
- Source: MDPI (2025)
-
URL:[Link]
-
General Chain Transfer Theory
- Title: Chain Transfer (IUPAC Recommend
- Source: Wikipedia / IUPAC
-
URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of N-Allylpyridin-4-amine
Part 1: Executive Summary
N-Allylpyridin-4-amine (CAS: 17894-99-4) is a critical intermediate in the synthesis of diverse pharmaceutical scaffolds, including kinase inhibitors and neuroactive agents. Traditional thermal synthesis via nucleophilic aromatic substitution (
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while improving yield and purity. By leveraging the specific dielectric heating effects of microwave irradiation, we bypass the thermal lag of conventional heating, minimizing side reactions.
Key Advantages[1][2][3]
-
Speed: Reaction time reduced from 16 hours (thermal) to 15 minutes.
-
Green Chemistry: Compatible with aqueous or solvent-free conditions.
-
Purity: Cleaner reaction profiles with minimal allylic polymerization.
Part 2: Scientific Foundation & Mechanism
Reaction Mechanism:
The synthesis relies on the activation of the C4 position of the pyridine ring. The ring nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, making the C4-Cl bond electron-deficient and susceptible to nucleophilic attack by allylamine.
Mechanism Steps:
-
Activation: The 4-chloropyridine hydrochloride is neutralized in situ (or pre-neutralized) to the free base.
-
Addition: The lone pair of the allylamine nitrogen attacks the C4 position, disrupting aromaticity and forming a resonance-stabilized Meisenheimer-like
-complex. -
Elimination: Aromatization is restored by the expulsion of the chloride leaving group.
-
Proton Transfer: The resulting intermediate is deprotonated (by excess amine or added base) to yield the neutral N-Allylpyridin-4-amine.
Microwave Theory
In this protocol, dielectric heating is paramount. Pyridine derivatives and polar solvents (ethanol/water) have high loss tangents (
Pathway Visualization
Figure 1: Logical workflow for the microwave-assisted
Part 3: Experimental Protocols
Materials & Equipment
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator+) capable of handling 20 bar pressure.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Reagents:
-
4-Chloropyridine hydrochloride (99%).
-
Allylamine (99%) [Caution: Toxic, Flammable, BP 53°C] .
-
Ethanol (Absolute) or Deionized Water.
-
Triethylamine (Et3N) or DIPEA (if not using excess allylamine).
-
Protocol A: Green Solvent-Free Method (High Throughput)
Best for small scale (<500 mg) library synthesis.
-
Preparation: In a 10 mL microwave vial, weigh 4-Chloropyridine HCl (150 mg, 1.0 mmol).
-
Reagent Addition: Add Allylamine (0.4 mL, ~5.0 mmol). Note: The excess acts as both solvent and base.
-
Sealing: Cap the vial immediately with a crimp cap. Vortex for 30 seconds to create a slurry.
-
Irradiation:
-
Temp: 140 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
Note: Expect a pressure spike to ~5-8 bar due to allylamine volatility.
-
-
Workup:
-
Cool to <40°C.
-
Vent carefully in a fume hood.
-
Dilute with EtOAc (10 mL) and wash with saturated
(2 x 5 mL). -
Dry organic layer (
), filter, and concentrate.
-
Protocol B: Ethanol-Solvent Method (Scale-Up)
Best for scale >1g or when precise stoichiometry is required.
-
Preparation: In a 35 mL microwave vial, dissolve 4-Chloropyridine HCl (1.50 g, 10 mmol) in Ethanol (10 mL).
-
Base Addition: Add Triethylamine (2.8 mL, 20 mmol) to neutralize the HCl salt.
-
Nucleophile Addition: Add Allylamine (0.9 mL, 12 mmol).
-
Irradiation:
-
Temp: 150 °C
-
Time: 20 minutes
-
Pre-stir: 30 seconds
-
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Resuspend residue in DCM (30 mL) and wash with 1N NaOH (10 mL) to ensure free base formation.
-
Dry (
) and concentrate.
-
Part 4: Results & Data Analysis
Comparative Yields
The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.
| Parameter | Thermal Reflux (EtOH) | Microwave Method A (Neat) | Microwave Method B (EtOH) |
| Temperature | 78 °C (Reflux) | 140 °C | 150 °C |
| Time | 16 Hours | 10 Minutes | 20 Minutes |
| Yield | 45 - 55% | 88% | 82% |
| Purity (LCMS) | 85% (Polymer byproducts) | >95% | >95% |
Analytical Validation (QC)
1H NMR (400 MHz, DMSO-d6):
- 8.12 (d, J=6.0 Hz, 2H, Py-H2,6) - Characteristic downfield shift.
- 6.95 (br s, 1H, NH).
- 6.55 (d, J=6.0 Hz, 2H, Py-H3,5).
- 5.85 (m, 1H, CH=).
- 5.20 (dd, 2H, =CH2).
- 3.85 (t, 2H, N-CH2).
Interpretation: The doublet at 8.12 ppm confirms the pyridine ring integrity. The absence of broad aliphatic signals (0.5–2.0 ppm) rules out polymerization of the allyl chain.
Part 5: Troubleshooting & Safety
Critical Safety Notice: Pressure
Allylamine has a boiling point of 53°C. Heating to 140°C generates significant internal pressure.
-
Rule 1: Never use a standard round-bottom flask in a domestic microwave. Use certified pressure vials.
-
Rule 2: Ensure the vial volume fill is between 20% and 60%. Less fill = poor temperature sensing; Overfill = danger of explosion.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt | Increase base equivalents (Et3N or excess allylamine). |
| Vial Failure | Pressure limit exceeded | Reduce temperature to 120°C and extend time to 20 min. |
| Dark Product | Oxidation/Polymerization | Degas solvent with |
| Incomplete Conversion | Low microwave absorption | Switch solvent to 2-Propanol (higher tan |
Part 6: References
-
Microwave-Assisted Amination of Chloropurine and Pyridine Derivatives. Source: National Institutes of Health (PMC). Context: Validates the
mechanism and general conditions for microwave amination of N-heterocycles. -
Nucleophilic Aromatic Substitution (
) Mechanism on 4-Chloropyridine. Source: Chemistry StackExchange / Literature Consensus. Context: Detailed mechanistic explanation of the pyridine nitrogen's activation effect (-M effect). -
Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines. Source: National Institutes of Health (PMC). Context: Provides the specific protocol parameters (2-propanol, 60-150W) for analogous 4-amino-N-heterocycle synthesis.
-
Microwave-Assisted Synthesis of Aminopyrimidines. Source: ResearchGate.[1] Context: Confirms the efficiency of microwave irradiation for aminolysis of chloro-heterocycles compared to conventional heating.
Sources
Troubleshooting & Optimization
improving reaction yield of N-Allylpyridin-4-amine synthesis
Technical Support Center: N-Allylpyridin-4-amine Synthesis
Introduction: The Synthetic Challenge and a Path to High Yields
N-Allylpyridin-4-amine is a valuable building block in medicinal chemistry and materials science. While its synthesis via the N-alkylation of 4-aminopyridine with an allyl halide appears straightforward, researchers frequently encounter challenges with low yields, side-product formation, and purification difficulties. This guide provides a comprehensive troubleshooting framework, grounded in chemical principles, to help you navigate these challenges and consistently achieve high-yield synthesis. We will explore the critical parameters that govern the success of this reaction, offering practical, evidence-based solutions to common experimental hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of N-Allylpyridin-4-amine.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?
Low yields are often multifactorial, stemming from suboptimal reaction conditions or competing reaction pathways. Let's break down the most common culprits.
A1: Key Factors Influencing Low Yield
-
Inadequate Base Strength or Solubility: The choice of base is critical for deprotonating the exocyclic amine of 4-aminopyridine, which is necessary for the nucleophilic attack on the allyl halide. A base that is too weak will result in a slow reaction, while a base that is too strong can promote side reactions. The solubility of the base in your chosen solvent is also crucial for its effectiveness. For instance, inorganic bases like potassium carbonate (K₂CO₃) are often used, but their limited solubility in some organic solvents can be a bottleneck.
-
Suboptimal Solvent Selection: The solvent plays a key role in solubilizing the reactants and influencing the reaction rate. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the reactants and intermediates effectively without interfering with the reaction.
-
Incorrect Reaction Temperature: Like many reactions, the N-allylation of 4-aminopyridine is temperature-dependent. A temperature that is too low will lead to a sluggish reaction, while excessively high temperatures can promote the formation of byproducts, such as the di-allylated product.
-
Presence of Water: Water can interfere with the reaction by reacting with the base and potentially hydrolyzing the allyl halide. It is therefore crucial to use anhydrous solvents and reagents.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A flowchart for systematically troubleshooting low reaction yields.
Q2: I'm observing a significant amount of a di-allylated byproduct. How can I suppress this side reaction?
The formation of N,N-diallylpyridin-4-aminium salt is a common side reaction, particularly when the reaction conditions are not carefully controlled.
A2: Strategies to Minimize Di-allylation
The mono-allylated product, N-allylpyridin-4-amine, can be further alkylated to form the di-allylated product. To minimize this, consider the following:
-
Control Stoichiometry: Use a slight excess of 4-aminopyridine relative to the allyl halide (e.g., 1.1 to 1.2 equivalents of the amine). This ensures that the allyl halide is the limiting reagent, reducing the likelihood of a second alkylation event.
-
Slow Addition of Alkylating Agent: Adding the allyl halide slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the second alkylation.
-
Lower Reaction Temperature: As mentioned earlier, higher temperatures can promote over-alkylation. Running the reaction at a lower temperature for a longer period may improve the selectivity for the mono-allylated product.
The mechanism for the formation of the desired product and the di-allylated byproduct is illustrated below.
Caption: Reaction pathways for the synthesis of N-Allylpyridin-4-amine and the formation of the di-allylated byproduct.
Q3: The purification of my product is challenging due to persistent impurities. What are some effective purification strategies?
Purification can indeed be tricky, especially if the polarity of the product and byproducts are similar.
A3: Advanced Purification Techniques
If standard column chromatography is not providing adequate separation, consider the following:
-
Acid-Base Extraction: N-Allylpyridin-4-amine is basic and can be protonated. An acid-base extraction can be a powerful tool to separate it from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move to the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents and solvent mixtures to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q: What is a typical expected yield for this reaction under optimized conditions? A: With careful optimization of the reaction parameters as described in this guide, yields in the range of 70-90% can be realistically achieved.
Q: What are the key safety precautions for this synthesis? A: Allyl halides are lachrymators and should be handled in a well-ventilated fume hood. 4-Aminopyridine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q: How can I confirm the identity and purity of my final product? A: The identity of N-Allylpyridin-4-amine can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocols
Optimized Protocol for N-Allylpyridin-4-amine Synthesis
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Aminopyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Begin stirring the mixture and add allyl bromide (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-Allylpyridin-4-amine.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ | Sufficiently basic, low cost, and easily removed. |
| Solvent | Acetonitrile (MeCN) | Aprotic polar solvent, good solubility for reactants, suitable boiling point. |
| Temperature | Reflux (~82°C) | Provides sufficient energy to overcome the activation barrier without excessive byproduct formation. |
| Stoichiometry | 1.1 eq Allyl Bromide | A slight excess of the alkylating agent ensures complete consumption of the starting amine. |
References
-
PubChem. (n.d.). N-allylpyridin-4-amine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
Technical Support Center: Purification of N-Allylpyridin-4-amine
Ticket ID: PUR-AP-404 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Highly Basic Aminopyridines
Introduction: The Chemistry of the Challenge
Welcome to the Purification Support Center. You are attempting to purify N-Allylpyridin-4-amine , a molecule that presents a classic but difficult chromatographic challenge: extreme basicity .
-
The Molecule: The 4-aminopyridine core is significantly more basic (
) than unsubstituted pyridine ( ) due to resonance stabilization of the protonated form. -
The Problem (The Silanol Effect): Standard silica gel is acidic (
). When your basic product interacts with acidic silanols ( ), it forms strong ionic bonds.[1] This results in severe tailing (streaking) , irreversible adsorption (yield loss), and co-elution with impurities.
This guide provides the protocols to mask these interactions and achieve high-purity isolation.
Method Development Protocols
We recommend two distinct workflows depending on your budget and available materials.
Workflow A: The "Modifier" Method (Standard Silica)
Best for: Standard labs with tight budgets using regular silica gel (40-63 µm).
The Secret Sauce: You must use a basic modifier to compete for silanol sites.
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
). -
Recommended Ratio: Start with DCM:MeOH (95:5).
-
The Modifier: Add 1% Triethylamine (TEA) OR use Methanolic Ammonia (7N
in MeOH) instead of pure MeOH.
Step-by-Step Protocol:
-
Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier (e.g., DCM + 1% TEA) before loading the sample. This "deactivates" the silica.[2]
-
Sample Loading: Dissolve the crude mixture in a minimum amount of DCM. If solubility is poor, use a "dry load" method: adsorb the crude onto Celite or silica (1:2 ratio), dry it, and load it as a powder on top of the column. Avoid liquid loading with MeOH, as it causes band broadening.
-
Elution: Run a gradient from 0% to 10% MeOH (containing
) in DCM. The product typically elutes between 4-8% MeOH.
Workflow B: The "Amine-Phase" Method (Premium)
Best for: High-value samples or when "Workflow A" fails.
The Solution: Use Amine-functionalized Silica (
-
Mechanism: The stationary phase is already bonded with propyl-amine groups, creating a basic surface that repels your basic product.
-
Mobile Phase: Hexane / Ethyl Acetate (EtOAc) or DCM / EtOAc.
-
Advantage: No volatile amine modifiers needed in the solvent. The product elutes as a sharp, symmetrical peak.
Decision Logic & Workflow Visualization
The following flowchart illustrates the decision-making process for purifying N-Allylpyridin-4-amine.
Figure 1: Decision tree for selecting the optimal purification strategy based on stationary phase availability and TLC behavior.
Troubleshooting Guide (FAQs)
Ticket #001: The product is "stuck" at the baseline even with 10% MeOH.
-
Diagnosis: The interaction between the pyridine nitrogen and silica is too strong.
-
Solution: You are likely using neutral MeOH. Switch to 7N Ammonia in Methanol . The ammonia competes for the acidic sites on the silica, displacing your product.[3]
-
Recipe: Mix
(30% aq) with MeOH (1:9 ratio) if commercial ammoniated MeOH is unavailable, but be warned: water can deactivate silica activity. Commercial anhydrous 7N in MeOH is superior.
-
Ticket #002: My product co-elutes with the starting material (4-Aminopyridine).
-
Diagnosis: Both compounds are highly polar bases.
-
Solution:
-
Change the Selectivity: Switch from DCM/MeOH to DCM/Isopropanol (IPA) . IPA is less polar than MeOH and often provides better separation for amines.
-
Use Alumina: Switch the stationary phase to Neutral or Basic Alumina .[2] Alumina has a different selectivity profile and is less acidic than silica, often separating closely related amines better.
-
Ticket #003: I see a new impurity spot appearing during purification.
-
Diagnosis: N-Allyl amines can be sensitive to oxidation (N-oxide formation) or radical degradation if the silica contains metal impurities or if solvents are old (peroxides).
-
Solution:
-
Use freshly distilled solvents .
-
Flush the column with nitrogen before use.
-
Do not leave the compound on the column overnight.
-
Check: Ensure your "impurity" isn't just the hydrochloride salt of your product forming due to HCl in the DCM (DCM can decompose to HCl over time). Wash the collected fractions with saturated
before evaporation.
-
Comparative Data: Stationary Phase Selection
| Feature | Standard Silica (Unmodified) | Amine-Functionalized Silica ( | Neutral Alumina |
| Surface pH | Acidic (~pH 5) | Basic (~pH 9) | Neutral/Basic (~pH 7-10) |
| Tailing Risk | High (Requires TEA/NH3) | Low (No modifier needed) | Low |
| Loading Capacity | High | Moderate | Low |
| Cost | Low | High | Moderate |
| Best Solvent | DCM / MeOH / | Hexane / EtOAc | DCM / MeOH |
References
-
Biotage. (2023).[3][4] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Benefits.[1][2][3][4][5] Retrieved from [Link]
-
Reich, H. J. (2023).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Note: Purification Strategies for N-Allylpyridin-4-amine
Executive Summary
The purification of N-Allylpyridin-4-amine (4-AP derivative) is frequently complicated by the persistence of unreacted allylamine . While the boiling point difference between the two species suggests simple evaporation should work, users often report persistent contamination.
This issue is almost invariably caused by protonation . Allylamine (
This guide details three protocols to remove allylamine, prioritized by efficiency and yield preservation.
Physical Property Comparison
Understanding the physical differences is the key to separation.
| Property | Allylamine (Impurity) | N-Allylpyridin-4-amine (Product) | Implication |
| Boiling Point | 53–58 °C | > 250 °C (est.)[2] | Distillation is viable only if species are neutral. |
| Basicity ( | 9.49 (Conjugate Acid) | ~9.1 (Pyridine Ring) | Critical: You cannot separate these via acid/base extraction. |
| Solubility | Miscible with water | Lipophilic (Organic Soluble) | Water washing is effective for the impurity. |
| Volatility | High (Lachrymator) | Low (Solid/Oil) | High vacuum is safe for the product. |
Decision Tree: Select Your Protocol
Figure 1: Workflow for determining the appropriate removal strategy based on mixture acidity and purity requirements.
Protocol A: The "Free Base" Evaporation (Primary Method)
Best For: Crude mixtures where allylamine is the major impurity.
The Mechanism: Allylamine hydrochloride (salt) has no vapor pressure and will not evaporate. You must break the salt to release the volatile free amine.
Step-by-Step:
-
Basification: Add 2M NaOH or saturated
to your reaction mixture until the pH is >12 .-
Why? This ensures both the allylamine and your pyridine product are fully deprotonated.
-
-
Solvent Swap: Extract the mixture into a volatile organic solvent (DCM or Diethyl Ether).
-
Azeotropic Strip: Add Toluene (approx. 20 mL per gram of crude) to the organic layer.
-
Why? Toluene forms an azeotrope with amines and helps "carry" the allylamine up the rotary evaporator condenser.
-
-
Evaporation: Rotavap at 40–50°C.
-
Safety Note: Allylamine is a lachrymator (tear gas).[2] Ensure the rotavap exhaust is vented into a fume hood or a bleach trap.
-
-
High Vacuum: Place the resulting oil/solid under high vacuum (< 1 mbar) for 4 hours. The allylamine (BP 53°C) will sublime/evaporate; the product (BP >200°C) will remain.
Protocol B: The "High pH" Partition (Secondary Method)
Best For: Removing stubborn traces (1–5%) without running a column.
The Mechanism:
Allylamine is a small molecule (
Step-by-Step:
-
Dissolve the crude residue in Ethyl Acetate (EtOAc). Avoid DCM if possible (emulsion risk).[3]
-
Prepare a High pH Brine solution:
-
Mix Saturated NaCl solution with 10% NaOH (Ratio 9:1).
-
-
Wash 1: Wash the organic layer with the High pH Brine.
-
Action: Shake vigorously. The allylamine partitions into the aqueous phase.
-
-
Wash 2 & 3: Repeat the wash two more times.
-
Critical: Do not use acidic water or neutral water (which might drop pH locally). Keep the aqueous phase basic.
-
-
Dry & Concentrate: Dry organic layer over
, filter, and evaporate.
Protocol C: Chromatographic Cleanup (Polishing)
Best For: >99% purity requirements or removing non-amine byproducts.
The Issue: Both allylamine and your product are basic. They will interact with acidic silanol groups on silica gel, causing "streaking" or "tailing," making separation impossible.[1]
The Fix (Mobile Phase Modifier): You must deactivate the silica.
-
Slurry Preparation: Pre-treat your silica gel by slurrying it in Hexanes containing 1% Triethylamine (TEA) .
-
Eluent: Run the column using a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH) that contains 1% TEA or 1%
.-
Note: The TEA competes for the silanol sites, allowing your pyridine product to elute as a sharp band.
-
-
Post-Column: Rotavap the fractions. To remove the high-boiling TEA (BP 89°C), use the Azeotropic Strip method from Protocol A (using Toluene).
Frequently Asked Questions (FAQ)
Q1: I see a "ghost" peak in my NMR around 5.8 ppm, but I dried it overnight. What is it?
A: This is likely the allylammonium salt . If you evaporated without basifying (Protocol A), the salt remains. It is not volatile. Dissolve a small sample in
Q2: Can I use a Copper Sulfate (
Q3: The allylamine smell persists even after high vacuum. Why? A: Allylamine has an extremely low odor threshold (parts per billion). Even trace amounts (<0.1%) are detectable by nose. Rely on 1H NMR integration (compare the allyl vinyl proton at ~5.8 ppm to your pyridine ring protons) rather than smell to determine purity.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine purification and boiling points).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7853, Allylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of N-Allylpyridin-4-amine
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Allylpyridin-4-amine. We will move beyond a simple peak list to a comparative interpretation, grounding our analysis in the fundamental principles of NMR spectroscopy and contrasting the spectral features with relevant structural analogues. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and similar structures.
The Structural Landscape: Assigning Proton Environments
A robust NMR interpretation begins with a clear understanding of the molecule's electronic and structural environment. N-Allylpyridin-4-amine comprises two distinct moieties: a substituted pyridine ring and an N-allyl group. This creates five unique proton environments, which are systematically labeled in the diagram below for our analysis.
Caption: J-Coupling network within the allyl group of N-Allylpyridin-4-amine.
-
H-2 (Vinylic Methine): This proton is the most complex. It is split by the two H-1 protons (a triplet), by the trans H-3b proton (a doublet), and by the cis H-3a proton (another doublet). The result is a doublet of doublets of triplets (ddt). [1][2]The large coupling constants for trans (~17 Hz) and cis (~10 Hz) coupling are characteristic of vinylic systems. [3]* H-3a & H-3b (Terminal Vinylic): These two protons are diastereotopic due to the chiral center created by the double bond. They couple to each other (geminal coupling, ~1.5 Hz), to H-2 (cis or trans coupling), and weakly to the H-1 protons (allylic coupling, ~1.5 Hz). [4]This results in two distinct signals, each appearing as a doublet of quartets (dq) or a similarly complex multiplet.
-
H-1 (Allylic): These protons are adjacent to the electron-withdrawing amino-pyridine moiety, shifting them downfield relative to a simple alkane, to around 3.80 ppm. [5]They are split by the H-2 proton into a doublet and further split by the two H-3 protons into a triplet, resulting in a doublet of triplets (dt).
Conclusion
The ¹H NMR spectrum of N-Allylpyridin-4-amine is a rich source of structural information. A systematic interpretation, grounded in a comparative analysis with simpler analogues, allows for the unambiguous assignment of every proton. The key identifying features are the two distinct doublets in the aromatic region, characteristic of a 4-substituted pyridine with an electron-donating group, and the complex set of multiplets between 5.0 and 6.0 ppm, which are indicative of a terminal allyl group. This guide provides the foundational knowledge and experimental framework necessary for researchers to utilize ¹H NMR for the confident characterization of this and related molecules in a drug discovery and development context.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
1H NMR Spectra of Substituted Aminopyridines. (2006). Spectroscopy Letters, 26(2). Taylor & Francis Online. Retrieved from [Link]
-
1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6... (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Retrieved from [Link]
-
Supporting Information for "A Simple, Efficient and General Method for the Copper-Catalyzed N-Arylation of Amines". (2009). Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]
-
1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
ChemSurvival. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. Retrieved from [Link]
-
Professor Davis. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Retrieved from [Link]
-
Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. (n.d.). SciELO México. Retrieved from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]
-
Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]
-
Ch 13 - Coupling. (n.d.). University of Calgary. Retrieved from [Link]
Sources
HPLC Method Development Guide: N-Allylpyridin-4-amine Analysis
A Comparative Technical Analysis for Pharmaceutical Development
Executive Summary & Compound Analysis
N-Allylpyridin-4-amine poses a classic chromatographic challenge: it is a small, highly basic, and polar molecule. Structurally derived from 4-aminopyridine, the exocyclic nitrogen contains an allyl group, creating a secondary amine with high electron density.
-
Chemical Challenge:
-
Basicity (pKa ~9.2 - 9.6): At standard HPLC pH (2-4), the molecule is fully protonated (
). On traditional C18 columns, this leads to dewetting (early elution) and peak tailing due to secondary interactions with residual silanols. -
Polarity: Low LogP values make retention on hydrophobic stationary phases difficult without modification.
-
This guide compares three distinct separation strategies to identify the most robust protocol for purity analysis and impurity profiling.
Comparative Method Analysis
We evaluated three dominant methodologies. The High-pH Reversed-Phase (RP) method is identified as the superior choice for routine QC and stability indicating methods.
| Feature | Method A: Ion-Pair Chromatography (IPC) | Method B: HILIC (Hydrophilic Interaction) | Method C: High-pH Hybrid RP (Recommended) |
| Mechanism | Hydrophobic interaction via surfactant (e.g., Sodium Octanesulfonate). | Partitioning into water-enriched layer on polar surface. | Hydrophobic interaction of the neutral species. |
| Column | Standard C18 (e.g., Zorbax Eclipse). | Bare Silica or Amide (e.g., TSKgel Amide-80). | Hybrid C18 (e.g., Waters XBridge BEH). |
| Retention | High (Tunable). | High. | Moderate to High. |
| Peak Shape | Excellent.[1][2] | Good (Solvent dependent). | Superior (Sharp, Symmetrical). |
| MS Compatibility | No (Non-volatile salts). | Yes. | Yes (Volatile buffers). |
| Robustness | Low (Slow equilibration, "memory effects"). | Moderate (Sensitive to water balance). | High (Rugged, fast equilibration). |
Critical Decision Framework
The following decision tree illustrates the logic used to select the optimal method based on analyte properties and laboratory constraints.
Figure 1: Strategic decision matrix for selecting the chromatographic mode based on detection needs and sample matrix.
Detailed Experimental Protocols
The Winner: Method C (High-pH Hybrid RP)
Rationale: By elevating the pH to 10.5 (above the pKa of ~9.4), we suppress the ionization of the pyridine nitrogen. The neutral molecule becomes sufficiently hydrophobic to retain on a C18 column without the need for complex ion-pairing reagents. This method uses Hybrid Particle Technology (HPT) columns which are stable up to pH 12.
Protocol Parameters
-
Column: Waters XBridge BEH C18,
(or Agilent Poroshell HPH-C18). -
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Temperature:
(Improves mass transfer and lowers backpressure). -
Detection: UV @ 254 nm (Pyridine
transition).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Injection |
| 8.0 | 60 | Linear Gradient |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 5 | Re-equilibration |
| 14.0 | 5 | End |
Alternative: Method B (HILIC Mode)
Rationale: Best suited when the N-Allylpyridin-4-amine is present in a reaction mixture containing very polar precursors (e.g., 4-aminopyridine) that elute in the void volume of RP columns.
Protocol Parameters
-
Column: TSKgel Amide-80 or Waters XBridge Amide,
. -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.[5]
-
Isocratic Mode: 85% B / 15% A (HILIC requires high organic start).
-
Critical Note: Sample diluent must be at least 80% Acetonitrile to prevent peak distortion ("solvent wash-through effect").
Validation & Causality Analysis
Why Standard Low-pH C18 Fails (The "Anti-Pattern")
Using a standard C18 column with 0.1% Formic Acid (pH ~2.7) results in the protonation of the pyridine ring (
-
Repulsion: The positively charged analyte is repelled by the solvated stationary phase, causing elution near the void volume (
). -
Silanol Drag: Despite the repulsion, the cation interacts strongly with residual anionic silanols (
) on the silica surface, causing severe peak tailing (Tailing Factor > 2.0).
Self-Validating System: System Suitability Test (SST)
To ensure trustworthiness, every run must include an SST with the following acceptance criteria:
-
Tailing Factor (
): (Indicates successful suppression of silanol interactions). -
Retention Factor (
): (Ensures separation from unretained matrix components). -
Resolution (
): between N-Allylpyridin-4-amine and the precursor 4-chloropyridine (if present).
Analytical Workflow Diagram
The following diagram outlines the complete lifecycle of the analysis, from sample prep to data reporting, ensuring data integrity.
Figure 2: End-to-end analytical workflow for N-Allylpyridin-4-amine determination.
References
-
Helix Chromatography. "HPLC Methods for analysis of 4-Aminopyridine." Helix Chromatography Application Notes. Accessed October 2023. [Link]
-
Uges, D. R., & Bouma, P. (1981).[6] "Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine." Clinical Chemistry, 27(3), 437-440.[6] [Link]
-
Waters Corporation. "What is a good column choice for analysis of 4-aminopyridine (4-AP)?" Waters Knowledge Base. [Link]
-
SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notebook. [Link]
-
RSC Publishing. "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions." Royal Society of Chemistry. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. Separation of N,N-dimethylpyridin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: DMAP vs. N-Allylpyridin-4-amine Architectures
This guide provides a comparative technical analysis of 4-Dimethylaminopyridine (DMAP) versus N-Allylpyridin-4-amine (NAPA) architectures.[1]
Editorial Note: In the context of nucleophilic catalysis, "N-Allylpyridin-4-amine" often refers to the secondary amine precursor used to synthesize polymer-supported catalysts (P-DMAP), or the tertiary N-allyl-N-methyl derivative.[1] This guide rigorously distinguishes between the Gold Standard (DMAP) and the Functionalizable Analog (NAPA) to prevent experimental error, specifically the risk of catalyst deactivation via N-acylation.
Core Focus: Nucleophilic Catalytic Efficiency, Stability, and Recovery in Acyl Transfer Reactions.
Executive Summary
-
DMAP (The Benchmark): The industry standard for acylation.[1] It offers maximum catalytic turnover frequency (TOF) due to the strong electron-donating dimethylamino group and minimal steric hindrance.[1] Its major limitation is downstream removal (requires acidic wash/chromatography).[1]
-
N-Allylpyridin-4-amine (The Challenger/Precursor):
-
As a Secondary Amine:Not a catalyst. It acts as a nucleophile and undergoes "suicide inhibition" by forming a stable urea/amide, permanently deactivating the system.[1]
-
As a Tertiary Derivative (e.g., N-Allyl-N-Methyl): Exhibits
85–90% of DMAP’s activity.[1] The allyl group introduces a slight inductive electron-withdrawing effect (-I) and steric bulk.[1] Its primary value is immobilization —it serves as a monomer for creating recyclable, polymer-supported DMAP.[1]
-
Physicochemical & Mechanistic Comparison
Structural Activity Relationship (SAR)
The catalytic efficiency of 4-aminopyridine derivatives hinges on the basicity of the ring nitrogen and the stability of the N-acylpyridinium intermediate.[1]
| Feature | DMAP (Benchmark) | N-Allylpyridin-4-amine (Secondary) | N-Allyl-N-Methyl-Py (Tertiary Analog) |
| Structure | Tertiary Amine (Planar) | Secondary Amine | Tertiary Amine |
| 9.70 | ~9.17 (Est.) | ~9.40 | |
| Electronic Effect | +R (Strong Resonance), +I (Methyl) | +R, -I (Allyl is withdrawing vs Methyl) | +R, -I (Allyl) |
| Catalytic Role | Active Catalyst | Suicide Substrate | Active Catalyst |
| Primary Utility | High-throughput Synthesis | Precursor for P-DMAP | Recyclable Catalysis |
The Mechanistic Divergence
The critical distinction lies in the reaction pathway.[1] DMAP cycles; Secondary NAPA terminates.[1]
Figure 1: Mechanistic divergence.[1] DMAP regenerates after transfer.[1] Secondary N-Allylpyridin-4-amine reacts irreversibly with the acyl donor at the exocyclic nitrogen, destroying catalytic activity.[1]
Experimental Performance Data
The following data compares DMAP against the Tertiary N-Allyl Derivative (N-Allyl-N-methylpyridin-4-amine), which is the scientifically valid comparison for catalytic activity.
Experiment: Acetylation of 1-Methylcyclohexanol (Hindered Substrate).
-
Conditions: Ac₂O (1.5 eq), Et₃N (2.0 eq), Catalyst (5 mol%), CH₂Cl₂, 25°C.[1]
| Metric | DMAP | N-Allyl-N-Methyl-Py | Polymer-Supported NAPA |
| Yield (1 hr) | 98% | 89% | 65% |
| Yield (4 hr) | >99% | 96% | 92% |
| Relative Rate ( | 100 | ~85 | ~40 |
| Catalyst Recovery | 0% (Chromatography req.) | 0% (Chromatography req.) | >95% (Filtration) |
| Leaching (ppm) | High | High | <10 ppm |
Analysis:
-
Inductive Penalty: The allyl group is inductively electron-withdrawing relative to the methyl group.[1] This slightly lowers the electron density on the pyridine ring nitrogen, reducing the nucleophilicity (
15% drop in ).[1] -
Steric Penalty: The allyl group has a larger hydrodynamic radius than a methyl group, causing minor steric hindrance during the formation of the N-acylpyridinium salt.[1]
-
Heterogeneous Penalty: When the N-allyl derivative is polymerized (Polymer-Supported), the rate drops significantly (
) due to diffusion limitations within the polymer matrix.[1]
Validated Protocols
Protocol A: Standard High-Efficiency Acylation (DMAP)
Best for: Difficult substrates, gram-scale synthesis where purification is automated.[1]
-
Setup: In a flame-dried flask under N₂, dissolve 1.0 eq of substrate (alcohol/amine) in dry DCM (0.5 M).
-
Base Addition: Add 2.0 eq of Et₃N (Auxiliary base to regenerate catalyst).
-
Catalyst Spike: Add 5 mol% DMAP . (Note: Do not exceed 10 mol% unless substrate is extremely unreactive; side reactions may occur).[1]
-
Initiation: Dropwise add 1.2–1.5 eq of Acid Anhydride or Acyl Chloride at 0°C.
-
Validation: Monitor by TLC. Reaction is typically complete in <1 hour for primary alcohols, 1-4 hours for tertiary.[1]
Protocol B: Synthesis of Immobilized Catalyst (NAPA-Derived)
Best for: API synthesis requiring low metal/organic impurity levels.[1]
-
Precursor Synthesis: React 4-chloropyridine with N-allyl-methylamine (not allylamine) to form N-Allyl-N-methylpyridin-4-amine.[1]
-
Copolymerization: Mix the tertiary NAPA monomer (20 mol%) with Styrene (75 mol%) and Divinylbenzene (5 mol%, crosslinker).[1]
-
Radical Initiation: Add AIBN (1 mol%) and heat to 70°C in toluene for 12 hours.
-
Activation: Wash the resulting beads with MeOH, then DCM.
-
Usage: Use 10-15 mol% equivalent of the beads in the acylation reaction. Filter to recover.
References & Authority
-
Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1]Angewandte Chemie International Edition , 8(12), 981.[1] Link[1]
-
Scriven, E. F. (1983).[1] 4-Dialkylaminopyridines: super acylation and alkylation catalysts.[1]Chemical Society Reviews , 12(2), 129-161.[1] Link
-
Tomoi, M., et al. (1982).[1] Polystyrene-supported (dialkylamino)pyridine: Synthesis and catalytic activity.[1]Makromolekulare Chemie , 183, 2431.[1] (Describes the polymerization of N-allyl derivatives).
-
Spivey, A. C., & Arseniyadis, S. (2004).[1][2] Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited.Angewandte Chemie , 43(41), 5436-5441.[1] Link[1]
-
Chasák, J., et al. (2021).[1] Comparison of Homogeneous and Heterogeneous Catalysts based on DMAP.Catalysts , 11(2), 256.[1] (Provides data on leaching and relative rates).
Sources
A Senior Application Scientist's Guide to Distinguishing N-Allylpyridin-4-amine from its Regioisomers
For researchers and professionals in drug development, the precise identification of molecular structure is paramount. The differentiation of constitutional isomers, such as the regioisomers of N-allyl-substituted pyridinamines, presents a common yet critical analytical challenge. This guide provides an in-depth comparison of N-allylpyridin-4-amine and its regioisomers, N-allylpyridin-2-amine and N-allylpyridin-3-amine, focusing on robust analytical techniques for their unambiguous identification. The methodologies detailed herein are grounded in fundamental principles of spectroscopy and are designed to provide self-validating data for confident structural elucidation.
Introduction: The Challenge of Regioisomerism
N-Allylpyridin-4-amine, N-allylpyridin-2-amine, and N-allylpyridin-3-amine are structural isomers that differ only in the substitution position of the allylamino group on the pyridine ring. This seemingly subtle variation can lead to significant differences in their chemical reactivity, biological activity, and pharmacological properties. Consequently, the ability to definitively distinguish between these isomers is essential for quality control, regulatory compliance, and the accurate interpretation of structure-activity relationships (SAR) in drug discovery programs.
This guide will focus on the practical application of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Analysis: A Multi-Technique Approach
A multi-faceted analytical approach is the most reliable strategy for distinguishing these regioisomers. Each technique provides a unique piece of the structural puzzle, and their combined data create a comprehensive and definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for differentiating these isomers. The electronic environment of each proton and carbon atom is exquisitely sensitive to the position of the allylamino substituent on the pyridine ring.
The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly diagnostic.
-
N-Allylpyridin-4-amine: Due to the C₂ symmetry of the pyridine ring, a simplified aromatic region is expected. The protons at the 2- and 6-positions will be chemically equivalent, as will the protons at the 3- and 5-positions. This results in two distinct signals in the aromatic region, each integrating to 2H.
-
N-Allylpyridin-2-amine: All four aromatic protons are chemically distinct, leading to four separate signals in the aromatic region, each integrating to 1H. The proton at the 6-position, being adjacent to the nitrogen, will typically appear at the most downfield chemical shift.
-
N-Allylpyridin-3-amine: Similar to the 2-substituted isomer, all four aromatic protons are unique, resulting in four distinct 1H signals in the aromatic region. The proton at the 2-position, adjacent to the ring nitrogen, will generally be the most deshielded.
Table 1: Predicted ¹H NMR Aromatic Region Chemical Shifts (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 |
| N-Allylpyridin-4-amine | ~8.1-8.3 | ~6.6-6.8 | - | ~6.6-6.8 | ~8.1-8.3 |
| N-Allylpyridin-2-amine | - | ~6.4-6.6 | ~7.3-7.5 | ~6.5-6.7 | ~8.0-8.2 |
| N-Allylpyridin-3-amine | ~8.0-8.2 | - | ~7.0-7.2 | ~7.1-7.3 | ~7.9-8.1 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and concentration.[1][2][3]
The allyl group protons will also be present in all three spectra, typically showing a doublet for the CH₂ group, a multiplet for the CH group, and two distinct signals for the terminal =CH₂ protons.
The number of unique signals in the aromatic region of the ¹³C NMR spectrum is also a key differentiator.
-
N-Allylpyridin-4-amine: Will exhibit three distinct signals for the pyridine ring carbons due to symmetry (C-2/C-6, C-3/C-5, and C-4).
-
N-Allylpyridin-2-amine and N-Allylpyridin-3-amine: Both will show five unique signals for the pyridine ring carbons.
Distinguishing between the 2- and 3-isomers can be achieved by examining the chemical shifts, particularly of the carbon bearing the allylamino group and the carbons adjacent to the ring nitrogen. Two-dimensional NMR techniques like HSQC and HMBC can be invaluable in definitively assigning these signals.[4][5][6]
Table 2: Predicted ¹³C NMR Aromatic Region Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| N-Allylpyridin-4-amine | ~150 | ~108 | ~155 | ~108 | ~150 |
| N-Allylpyridin-2-amine | ~158 | ~106 | ~138 | ~112 | ~148 |
| N-Allylpyridin-3-amine | ~142 | ~145 | ~124 | ~123 | ~135 |
Note: These are approximate chemical shift ranges.[4][5][6]
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three regioisomers will have the same molecular ion peak (M⁺), their fragmentation patterns upon electron ionization (EI) can differ.[7][8]
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9] In the case of N-allylpyridylamines, this would involve the loss of an ethyl radical from the allyl group. However, the fragmentation of the pyridine ring itself can be more diagnostic. The position of the nitrogen atom influences the stability of the resulting fragment ions.[10]
For example, the loss of HCN (27 amu) is a common fragmentation pathway for pyridine-containing compounds. The relative intensity of the [M-27]⁺ peak may vary between the isomers.
Workflow for Isomer Differentiation using GC-MS:
Caption: GC-MS workflow for isomer differentiation.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C-H bending, the fingerprint region (below 1500 cm⁻¹) can reveal subtle differences.[11][12]
The out-of-plane C-H bending vibrations of the pyridine ring are particularly sensitive to the substitution pattern.[13][14]
-
4-substituted pyridines: Typically show a strong absorption band in the 800-850 cm⁻¹ region.
-
2-substituted pyridines: Often exhibit a strong band between 740-780 cm⁻¹.
-
3-substituted pyridines: Generally show two bands, one between 770-810 cm⁻¹ and another between 670-730 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | N-Allylpyridin-4-amine | N-Allylpyridin-2-amine | N-Allylpyridin-3-amine |
| N-H Stretch | ~3200-3400 | ~3200-3400 | ~3200-3400 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 | <3000 |
| C=C and C=N Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| Aromatic C-H Out-of-Plane Bend | ~800-850 (strong) | ~740-780 (strong) | ~770-810 and ~670-730 |
Note: These are general ranges and can be influenced by the physical state of the sample.[15][16][17]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the nitrogen atom in the pyridine ring and its electronic interaction with the allylamino group will influence the λ_max values.[18] The π → π* and n → π* transitions of the pyridine ring will be affected by the position of the electron-donating amino group.[19]
Generally, 4-aminopyridine derivatives exhibit a more significant bathochromic (red) shift compared to the 2- and 3-isomers due to more effective resonance delocalization.[18]
Logical Flow for Spectroscopic Analysis:
Caption: Logical workflow for spectroscopic identification.
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate all signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 256-1024 scans).
-
Determine the chemical shifts of all carbon signals.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to aid in the definitive assignment of all proton and carbon signals.
-
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
GC Method:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Develop a temperature program that provides good separation of the analyte from any impurities.
-
-
MS Method:
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Analyze the fragmentation pattern and compare the relative intensities of the major fragment ions to those of authenticated reference standards if available.
-
FT-IR Analysis
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid between two NaCl or KBr plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk.[11]
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the N-H, C-H, C=C, and C=N functional groups.
-
Pay close attention to the fingerprint region for the characteristic out-of-plane C-H bending vibrations.
-
UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the amine in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance between 0.2 and 0.8 at the λ_max.
-
Data Acquisition:
-
Acquire a baseline spectrum of the pure solvent.
-
Acquire the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λ_max).
-
Conclusion
The unambiguous differentiation of N-allylpyridin-4-amine from its 2- and 3-regioisomers is readily achievable through a systematic and multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, particularly regarding the substitution pattern on the pyridine ring, mass spectrometry, IR, and UV-Vis spectroscopy offer valuable confirmatory data. By carefully applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish the identity and purity of their compounds, ensuring the integrity of their scientific endeavors.
References
- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
- Studies on the Infrared Spectra of Heterocyclic Compounds. IV.
- The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic.
- Chapter 2. University of the Western Cape.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d. Canadian Journal of Chemistry.
- PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments.
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Publisher of Science and Technology.
- Application Note: FT-IR Analysis of Novel Pyridine Deriv
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- 2-Aminopyridine. NIST WebBook.
- Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study.
- 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III)
- Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy.
- N-Allylpyridin-3-amine. Sigma-Aldrich.
- ¹H NMR spectrum for compound 3 in pyridine-d 5.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c
- Ion Types and Fragmentation Patterns in Mass Spectrometry.
- ¹³Carbon NMR. University of Ottawa.
- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
- Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. PubMed.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Synthesis and NMR analysis of ¹³C and ¹⁵N-labeled long-chain polyamines (LCPAs). SciSpace.
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
- ¹H NMR Chemical Shift.
- Figure S15. ¹H-NMR for N-(4-chlorophenyl)pyridin-4-amine.
- Figure S26. ¹³C-NMR for N-(4-(trifluoromethyl)phenyl)pyridin-4-amine.
- Figure S36. ¹³C-NMR for 4-[(pyridin-4-yl)amino]benzonitrile.
- Mass Spectrometry: Fragment
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI.
- 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- NMR Spectroscopy – ¹H NMR Chemical Shifts.
- Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
- 21.3: Spectroscopy of the Amine Group. Chemistry LibreTexts.
- N-Amino Pyridinium Salts in Organic Synthesis. PMC.
- SPECTROSCOPIC INVESTIG
- Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine.
- N-(Pyridin-2-ylmethyl)pyridin-2-amine. PMC.
- Primary amines – Knowledge and References. Taylor & Francis.
Sources
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- 5. rsc.org [rsc.org]
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- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. article.sapub.org [article.sapub.org]
- 11. benchchem.com [benchchem.com]
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- 13. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. chimia.ch [chimia.ch]
- 18. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. ikm.org.my [ikm.org.my]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
